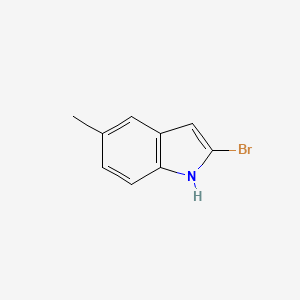

1H-Indole, 2-bromo-5-methyl-

描述

Overview of the Indole (B1671886) Heterocyclic System in Advanced Organic Chemistry

The indole ring system, a bicyclic structure formed by the fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a prominent and ubiquitous heterocycle in nature and chemical science. chemrj.org First identified in the late 19th century, its molecular architecture is a key component in a multitude of natural products, including the amino acid tryptophan, plant hormones (auxins), and various alkaloids. numberanalytics.comnih.gov In medicinal chemistry, the indole nucleus is considered a "privileged structure" because it can bind to numerous receptors with high affinity, making it a crucial scaffold for drug development. chemrj.orgbohrium.com Its versatility allows for functionalization at multiple positions, enabling the creation of diverse chemical libraries for discovering new therapeutic agents against a wide range of diseases, including cancer, infections, and neurological disorders. numberanalytics.comnih.gov

Academic Significance of Halogenated Indoles in Synthetic Methodologies and Chemical Transformations

Halogenated indoles, particularly bromoindoles, are of significant academic and industrial interest as they serve as versatile synthetic precursors. nih.gov The introduction of a halogen atom onto the indole core provides a reactive "handle" for further molecular modifications. nih.gov Bromoindoles are especially valuable as substrates in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govchim.it These powerful bond-forming reactions allow chemists to introduce a wide array of functional groups and build complex molecular frameworks that are otherwise difficult to synthesize. nih.gov

The position of the halogen atom greatly influences the indole's reactivity. The C2 and C3 positions are common sites for halogenation. For instance, recent green chemistry approaches have been developed for the selective C2 or C3 halogenation of indoles using systems like oxone-halide, which avoids harsher traditional reagents. organic-chemistry.org The development of efficient and site-selective methods for synthesizing haloindoles is a continuous focus of research, as these compounds are key intermediates for creating novel pharmaceuticals and materials. nih.govacs.orgrsc.org

Research Rationale and Focus for 1H-Indole, 2-bromo-5-methyl-

1H-Indole, 2-bromo-5-methyl- is a specific halogenated indole that serves as a valuable building block in targeted organic synthesis. The rationale for its use in research is based on the strategic placement of its functional groups. The bromine atom at the C2 position is a key site for synthetic transformations, particularly for metal-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or other substituents. mdpi.com The methyl group at the C5 position can influence the molecule's electronic properties and provides another point for potential modification or interaction within a biological target.

Research involving this compound often focuses on its utility in constructing more complex molecules. It is a key intermediate for synthesizing substituted indoles that may act as analogs of bioactive natural products or as novel therapeutic agents. The ability to precisely modify the indole at the 2-position makes 1H-Indole, 2-bromo-5-methyl- a powerful tool for developing structure-activity relationships (SAR) in medicinal chemistry programs.

Below is an interactive data table summarizing the key properties of 1H-Indole, 2-bromo-5-methyl- .

| Property | Value |

| Chemical Formula | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol |

| CAS Number | 10075-53-3 |

This data is compiled from publicly available chemical information.

The synthesis of 1H-Indole, 2-bromo-5-methyl- can be achieved through various methods, often involving the direct bromination of 5-methylindole (B121678). Controlling the regioselectivity of this reaction to favor substitution at the C2 position is a critical aspect of its synthesis. Once obtained, its utility is demonstrated in reactions like palladium-catalyzed couplings, where the bromo-substituent is replaced to forge new carbon-carbon or carbon-heteroatom bonds, thus enabling the assembly of diverse molecular libraries. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-2-3-8-7(4-6)5-9(10)11-8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHPMNWBPFOBAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1h Indole, 2 Bromo 5 Methyl and Its Precursors

De Novo Synthesis of the Indole (B1671886) Core for Substituted Analogs

De novo synthesis provides a versatile platform for creating a wide array of substituted indoles by assembling the bicyclic ring system from acyclic or simpler cyclic precursors. This approach is particularly advantageous when specific substitution patterns are required that are not easily accessible through direct functionalization of the parent indole.

Fischer Indole Synthesis and its Advanced Modifications for Halogenated Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. bhu.ac.inirjmets.com The classical reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. bhu.ac.inwikipedia.org The reaction can be catalyzed by various Brønsted acids, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.org

For the synthesis of halogenated indoles, such as 2-bromo-5-methyl-1H-indole, a key precursor would be the corresponding (4-methylphenyl)hydrazine which is then reacted with a bromo-substituted carbonyl compound. The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form a diimine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org

Advanced modifications of the Fischer indole synthesis have been developed to improve yields, expand substrate scope, and introduce functionalities with greater control. One significant advancement is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling reaction between aryl bromides and hydrazones. wikipedia.org This method avoids the often-problematic synthesis and handling of substituted arylhydrazines. acs.orgrsc.org

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Classical Fischer Indole Synthesis | Acid-catalyzed cyclization of arylhydrazones. | Wide applicability, uses various acid catalysts. | bhu.ac.inwikipedia.org |

| Buchwald Modification | Palladium-catalyzed cross-coupling of aryl bromides and hydrazones. | Avoids synthesis of potentially toxic arylhydrazines. | wikipedia.org |

Reductive Cyclization Approaches in Indole Ring Formation

Reductive cyclization represents another powerful strategy for the synthesis of the indole nucleus, often starting from ortho-substituted nitroaromatics. The Cadogan-Sundberg reaction is a classic example, involving the deoxygenation of o-nitrostyrenes or related compounds using trivalent phosphorus reagents like triethyl phosphite. chimia.chrsc.org While effective, this method often requires high temperatures. chimia.ch

More contemporary methods have focused on developing milder and more efficient catalytic systems. For instance, palladium-catalyzed reductive cyclization of 2-nitrostyrene derivatives using carbon monoxide as the reductant has been reported. nih.gov Formic acid has also been shown to be an effective and inexpensive reductant for the reductive cyclization of o-nitrostyrenes. organic-chemistry.org These methods provide a direct route to the indole scaffold from readily available starting materials. researchgate.net The Leimgruber-Batcho indole synthesis is another versatile approach that employs the reductive cyclization of an o-nitroenamine, and it has been widely used for preparing various indole and azaindole derivatives. researchgate.netsemanticscholar.org

| Reaction | Starting Material | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Cadogan-Sundberg Reaction | o-Nitrostyrenes | Trivalent phosphorus compounds (e.g., triethyl phosphite), high temperatures. | chimia.chrsc.org |

| Palladium-Catalyzed Reductive Cyclization | 2-Nitrostyrene derivatives | Pd catalyst, CO. | nih.gov |

| Formic Acid Reductive Cyclization | o-Nitrostyrenes | Formic acid. | organic-chemistry.org |

| Leimgruber-Batcho Indole Synthesis | o-Nitroenamine | Reductive cyclization. | researchgate.net |

Palladium-Catalyzed Heterocyclization and Intramolecular Oxidative Coupling for Indole Scaffold Construction

Palladium-catalyzed reactions have become indispensable in modern organic synthesis, and the construction of the indole scaffold is no exception. irjmets.com These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single pot, providing high efficiency and atom economy.

Palladium-catalyzed heterocyclization can be achieved through various pathways. For example, the Larock indole synthesis involves the palladium-catalyzed coupling of o-haloanilines with alkynes. sorbonne-universite.fr Another approach is the palladium-catalyzed cyclization of N-aryl imines, which proceeds via an oxidative linkage of two C-H bonds. organic-chemistry.org Furthermore, palladium-catalyzed Barluenga cross-coupling of tosylhydrazones with aryl halides, followed by a reductive cyclization step, offers a versatile route to substituted indoles. nih.gov

Intramolecular oxidative C-H coupling has also emerged as a powerful tool for constructing complex indole scaffolds. researchgate.netsioc-journal.cn These reactions create a C-C or C-N bond by activating two C-H bonds, often under palladium catalysis. This strategy allows for the synthesis of polycyclic indole derivatives from simple starting materials. sioc-journal.cn

| Method | Description | Catalyst System | Reference |

|---|---|---|---|

| Larock Indole Synthesis | Coupling of o-haloanilines with alkynes. | Palladium catalyst. | sorbonne-universite.fr |

| Cyclization of N-Aryl Imines | Oxidative linkage of two C-H bonds. | Palladium catalyst. | organic-chemistry.org |

| Barluenga Cross-Coupling/Reductive Cyclization | Coupling of tosylhydrazones with aryl halides followed by cyclization. | Palladium catalyst. | nih.gov |

| Intramolecular Oxidative Coupling | Activation of two C-H bonds to form a C-C or C-N bond. | Often palladium-catalyzed. | researchgate.netsioc-journal.cn |

Regioselective Functionalization Techniques for Indole Derivatives

Once the indole core is formed, or if starting with a pre-existing indole, regioselective functionalization is crucial for installing the desired substituents at specific positions. The electronic nature of the indole ring, being π-excessive, dictates that electrophilic substitution typically occurs at the C-3 position. bhu.ac.in However, various strategies can be employed to direct functionalization to other positions, including the C-2 and C-5 positions.

Direct Electrophilic Bromination at the C-2 Position of Indole Systems

Directing electrophilic substitution to the C-2 position of an indole is challenging due to the inherent reactivity of the C-3 position. However, this can be achieved by first protecting the N-1 position and/or the C-3 position. The use of a directing group on the nitrogen atom can facilitate lithiation at the C-2 position, followed by quenching with an electrophile like bromine. bhu.ac.in

Alternatively, regioselective bromination at the C-2 position can be controlled by the choice of substituent on the indole ring and the N-1 protecting group. acs.org For instance, certain N-protecting groups can sterically hinder the C-3 position or electronically favor substitution at C-2.

Targeted Bromination at the C-5 Position of Methylated Indoles

Bromination at the C-5 position of the indole ring is a common transformation, as this position is part of the benzene (B151609) ring and is susceptible to electrophilic aromatic substitution. For a methylated indole like 5-methylindole (B121678), the methyl group is an activating group, further facilitating electrophilic attack on the benzene portion of the molecule.

Direct bromination of 5-methylindole with reagents like N-bromosuccinimide (NBS) can lead to a mixture of products, including bromination at the C-3 position. nih.gov To achieve regioselective bromination at the C-5 position, it is often necessary to first block the more reactive C-3 position. This can be done by introducing a removable protecting group at C-3. Another strategy involves the sulfonation of the indole, which directs subsequent bromination to the C-5 position. In some cases, specific reaction conditions, such as the use of bromine in acetic acid, can favor the formation of the 5,6-dibromoindole derivative from a methyl indole-3-carboxylate (B1236618) precursor. nih.gov

| Position | Strategy | Key Considerations | Reference |

|---|---|---|---|

| C-2 | Protection of N-1 and C-3, followed by lithiation and bromination. | Choice of protecting group is crucial for directing the reaction. | bhu.ac.inacs.org |

| C-5 | Direct bromination with blocking of the C-3 position. | The activating methyl group at C-5 facilitates electrophilic attack. | nih.gov |

| C-5 | Sulfonation followed by bromination. | The sulfonate group acts as a directing group. | |

| C-5 and C-6 | Bromination of methyl indole-3-carboxylate in acetic acid. | Leads to dibromination. | nih.gov |

Methylation Strategies for Indole Scaffolds

Methylation of the indole ring is a critical transformation for modulating the biological and physicochemical properties of indole-based compounds. uni-duesseldorf.de Strategies can be broadly categorized into N-methylation of the indole nitrogen and C-methylation at various positions on the carbocyclic or pyrrolic ring.

The indole nitrogen is weakly acidic, allowing for N-methylation under basic conditions. nih.gov A variety of methylating agents and catalytic systems have been developed to achieve this transformation with high efficiency and selectivity. Dimethyl carbonate (DMC) has emerged as an environmentally benign and less toxic reagent for N-methylation. researchgate.net The reaction, often catalyzed by a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), proceeds in high yields and is suitable for large-scale production. researchgate.net Another approach utilizes quaternary ammonium (B1175870) salts, such as phenyltrimethylammonium (B184261) iodide (PhMe₃NI), which serve as solid, easy-to-handle methylating agents under mild basic conditions, tolerating a wide range of functional groups. acs.org Classical methods using methyl iodide with a strong base like sodium hydride are also effective. nih.gov

C-methylation, particularly at the nucleophilic C3 position, is also a significant strategy, often employed in the synthesis of natural products. nih.gov Biocatalytic methods using S-adenosyl methionine (SAM)-dependent methyltransferases, such as PsmD, offer remarkable regio- and stereoselectivity for C3-methylation, forming a quaternary stereocenter. uni-duesseldorf.denih.gov These enzymatic methods operate under mild conditions and can provide excellent enantioselectivity. nih.gov

Table 1: Comparison of Selected N-Methylation Methods for the Indole Scaffold

| Reagent/System | Catalyst/Base | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Dimethyl Carbonate (DMC) | DABCO | Varies | Environmentally safe, high yield, scalable | researchgate.net |

| Phenyltrimethylammonium Iodide | Mild Base (e.g., K₃PO₄) | Varies | Solid, easy-to-handle, good functional group tolerance | acs.org |

| Methyl Iodide (MeI) | Sodium Hydride (NaH) | Varies | Highly effective, classical method | nih.gov |

Convergent and Divergent Synthetic Pathways to 1H-Indole, 2-bromo-5-methyl-

The construction of the 1H-Indole, 2-bromo-5-methyl- framework can be approached through either convergent or divergent synthetic strategies. A convergent synthesis involves the independent synthesis of two or more complex fragments that are later joined to form the final product. In contrast, a divergent synthesis begins with a common intermediate that is elaborated through different reaction pathways to yield a variety of structurally related compounds, including the target molecule. rsc.org

A plausible convergent synthesis for 1H-Indole, 2-bromo-5-methyl- would begin with the preparation of the key intermediate, 5-methyl-1H-indole. This precursor can be synthesized via several established named reactions, such as the Fischer, Bischler, or Madelung indole syntheses, often starting from 4-methylaniline (p-toluidine). chemicalbook.com For instance, the Fischer indole synthesis using p-tolylhydrazine and a suitable ketone or aldehyde is a common route. Once 5-methyl-1H-indole is obtained, the final step is a regioselective bromination at the C2 position. The C2 position of the indole ring is less reactive towards electrophiles than the C3 position, so direct bromination requires specific conditions to achieve the desired regioselectivity. The use of N-Bromosuccinimide (NBS) in a suitable solvent is a standard method for achieving bromination at the C2-position of N-protected or certain substituted indoles.

A potential divergent synthesis could start from a single, appropriately substituted precursor that allows for branching pathways. For example, a synthetic sequence could begin with 4-bromo-2-methylaniline. google.com This starting material could undergo a sequence of reactions, such as the Japp-Klingemann or a palladium-catalyzed cyclization, to form a substituted indole core. From a common indole intermediate derived from this aniline (B41778), divergent pathways could lead to various analogs. To arrive at 1H-Indole, 2-bromo-5-methyl-, a strategy could involve the synthesis of 5-methyl-2-oxindole from p-toluidine. This common intermediate could then be subjected to different reactions. For the target compound, the 2-oxindole could be converted to the 2-bromoindole derivative. This approach allows for the generation of a library of related compounds from a single precursor by modifying the final reaction steps.

Table 2: Illustrative Convergent Synthetic Pathway for 1H-Indole, 2-bromo-5-methyl-

| Step | Starting Material | Reagents and Conditions | Product | Purpose | Reference (for analogous reactions) |

|---|---|---|---|---|---|

| 1 | p-Tolylhydrazine | Pyruvic acid, followed by acid catalyst (e.g., H₂SO₄, polyphosphoric acid), heat | 5-Methyl-1H-indole-2-carboxylic acid | Fischer Indole Synthesis to build the indole ring | rsc.org |

| 2 | 5-Methyl-1H-indole-2-carboxylic acid | Heat in a high-boiling solvent (e.g., quinoline) with copper powder | 5-Methyl-1H-indole | Decarboxylation to yield the core scaffold | google.com |

Chemical Reactivity and Transformation Studies of 1h Indole, 2 Bromo 5 Methyl

Electrophilic and Nucleophilic Reactions of the Indole (B1671886) Nucleus

The indole scaffold can undergo both electrophilic and nucleophilic reactions. unibo.it Electrophilic aromatic substitution typically occurs at the C-3 position due to the high electron density of the pyrrole (B145914) ring. However, in 2-substituted indoles, the reaction site can be directed to the benzene (B151609) ring. For 1H-Indole, 2-bromo-5-methyl-, the methyl group is an ortho-, para-directing activator, suggesting that electrophilic attack would be favored at the C-4 and C-6 positions.

Nucleophilic reactions, on the other hand, often target the carbon atom bearing a suitable leaving group, such as the bromine in 1H-Indole, 2-bromo-5-methyl-. mhmedical.com

The bromine atom at the C-2 position of the indole ring is susceptible to nucleophilic substitution, although it is generally less reactive than the corresponding 3-haloindoles. The synthetic utility of haloindoles has been demonstrated in reactions with various nucleophiles. nih.gov For instance, reactions with thiophenols can lead to the formation of the corresponding sulfides. nih.gov Similarly, copper cyanide can be used to introduce a nitrile group at the halogenated position, yielding the corresponding cyanated indole. nih.gov

While direct studies on 1H-Indole, 2-bromo-5-methyl- are not extensively detailed, the principles of nucleophilic aromatic substitution (SNAr) on related heterocyclic systems suggest that potent nucleophiles can displace the bromide. acs.org The reaction mechanism typically involves the addition of the nucleophile to the aromatic ring, followed by the elimination of the leaving group. unibo.it

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, with aryl halides serving as common substrates. thermofisher.comacs.orgmdpi.commdpi.com The C-Br bond at the C-2 position of 1H-Indole, 2-bromo-5-methyl- is an excellent site for such transformations, enabling the introduction of a wide array of substituents.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, widely used for creating C-C bonds. libretexts.org This reaction is highly effective for functionalizing bromoindoles. researchgate.net The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org

Studies on various bromoindoles and related nitrogen-rich heterocycles have shown that Suzuki-Miyaura coupling proceeds under mild conditions with good to excellent yields, even with unprotected N-H groups. nih.gov The reaction allows for the introduction of diverse aryl and heteroaryl groups. nih.govacs.org

| Entry | Aryl Halide | Boronic Acid | Catalyst/Base | Conditions | Product | Yield (%) |

| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 / K2CO3 | Dimethoxyethane, 80 °C, 2h | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | High |

| 2 | 3-Iodo-5-bromo-1-tosyl-1H-indole | 3-Methoxybenzeneboronic acid | Pd(PPh3)4 / Na2CO3 | DME-H2O, 70 °C, 12-24h | 3-(3-Methoxyphenyl)-5-bromo-1-tosyl-1H-indole | High |

| 3 | 5-Bromo-1H-indazole | Phenylboronic acid | P1 (XPhos precatalyst) / K3PO4 | Dioxane/H2O, 100 °C, 24h | 5-Phenyl-1H-indazole | 93 |

This table presents data from analogous Suzuki-Miyaura reactions on related bromo-heterocyclic compounds to illustrate the potential reactivity of 1H-Indole, 2-bromo-5-methyl-. nih.govnih.govthieme-connect.de

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a cornerstone for the synthesis of arylalkynes and conjugated enynes and is highly applicable to bromoindoles. wikipedia.org

The reaction can be carried out under mild conditions, often at room temperature. nih.gov The versatility of the Sonogashira coupling allows for the introduction of various alkyne moieties, which can serve as handles for further synthetic transformations. thieme-connect.de Copper-free Sonogashira protocols have also been developed, broadening the reaction's scope and functional group tolerance. nih.gov

| Entry | Aryl Halide | Alkyne | Catalyst System | Conditions | Product | Yield (%) |

| 1 | 4-Bromo-1H-indole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (P2) | TMP, DMSO, rt then 60 °C | 4-(Phenylethynyl)-1H-indole | 87 |

| 2 | 3-Iodo-5-bromo-1-tosyl-1H-indole | Phenylacetylene | PdCl2(PPh3)2, CuI | Et3N, 25-50 °C | 3-(Phenylethynyl)-5-bromo-1-tosyl-1H-indole | 95 |

| 3 | 5-Bromo-1-tosyl-1H-indole | 1-Heptyne | PdCl2(PPh3)2, CuI | Et3N, 70 °C | 5-(Hept-1-yn-1-yl)-1-tosyl-1H-indole | 95 |

This table showcases Sonogashira coupling reactions performed on various bromoindole substrates, demonstrating the expected utility of 1H-Indole, 2-bromo-5-methyl- in similar transformations. thieme-connect.denih.gov

Copper-catalyzed reactions are valuable for the synthesis of heterocyclic compounds. acs.org Copper-mediated or -catalyzed cyclization of substrates containing an ortho-haloamine moiety can lead to the formation of new heterocyclic rings. nih.govacs.orgrsc.org For instance, the intramolecular cyclization of an o-alkynyl aniline (B41778) derivative can produce a 3-substituted indole. acs.org

While direct copper-catalyzed cyclizations starting from 1H-Indole, 2-bromo-5-methyl- are not prominently featured in the literature, derivatives of this compound could be designed to undergo such transformations. For example, if the N-H position were substituted with a group containing a reactive site, an intramolecular copper-catalyzed cyclization could be envisioned to construct a fused ring system. Copper catalysis is also employed in multicomponent reactions that can generate complex carbazole (B46965) structures from simple indoles. nih.gov

Cycloaddition Chemistry and Heterocyclic Annulation Involving Brominated Indoles

The indole nucleus can participate in cycloaddition reactions, leading to the formation of complex, polycyclic indolines. Visible-light-induced dearomative annulation of indoles has emerged as a powerful strategy for building fused and spirocyclic scaffolds. acs.org In some cases, these reactions proceed via a radical mechanism initiated by the cleavage of a carbon-halogen bond on a substituent attached to the indole nitrogen. acs.org

Furthermore, 1,3-dipolar cycloaddition reactions using derivatives of brominated indoles, such as 5-bromo-isatin, have been employed to synthesize novel heterocyclic systems. researchgate.net These reactions typically involve the generation of a 1,3-dipole which then reacts with a dipolarophile to form a five-membered ring. researchgate.net Such strategies could be adapted to 1H-Indole, 2-bromo-5-methyl- to construct more elaborate heterocyclic architectures, a process known as heterocyclic annulation.

1,3-Dipolar Cycloaddition Reactions for Novel Heterocyclic Systems

While specific studies focusing exclusively on 1H-Indole, 2-bromo-5-methyl- in 1,3-dipolar cycloadditions are not extensively documented, the reactivity of related bromo-indole derivatives provides significant insights into the potential of this substrate class. researchgate.net 1,3-dipolar cycloaddition is a powerful synthetic tool for the construction of five-membered heterocyclic rings. wikipedia.org The reaction involves a 1,3-dipole and a dipolarophile. wikipedia.org In the context of indole chemistry, the indole nucleus or its derivatives can act as the dipolarophile.

Research on related 5-bromo-isatin derivatives has demonstrated their successful participation in 1,3-dipolar cycloaddition reactions. researchgate.net In these studies, the isatin (B1672199) core is first N-alkylated and then subjected to reaction with various 1,3-dipoles, leading to the formation of complex spiro-heterocyclic systems. researchgate.net This suggests that the indole core of 1H-Indole, 2-bromo-5-methyl-, particularly after N-functionalization, could serve as a competent dipolarophile. The electron-withdrawing nature of the bromine at C2 and the electronic effects of the C5-methyl group would influence the regioselectivity and stereoselectivity of the cycloaddition.

The general scheme for such a reaction would involve the generation of a 1,3-dipole, such as an azide (B81097) or a nitrile oxide, which then reacts with the indole double bond. The versatility of this reaction allows for the introduction of a wide range of substituents, paving the way for the synthesis of diverse libraries of novel heterocyclic compounds based on the 2-bromo-5-methyl-1H-indole scaffold. Further investigation into the specific conditions and outcomes of 1,3-dipolar cycloadditions with 1H-Indole, 2-bromo-5-methyl- is a promising area for future research.

Ring Opening and Subsequent Cyclization Reactions of 2-Bromoindoles

The 2-bromoindole scaffold is a valuable precursor for constructing fused heterocyclic systems through reactions involving ring opening and subsequent cyclization. One notable example is the radical cyclization of 2-bromoindoles bearing a 3-carboxamide side chain. rsc.org This transformation proceeds via a 1,5-radical translocation followed by a 5-endo-trig cyclization onto the C2 position of the indole, displacing the bromine atom and forming hexahydropyrrolo[3,4-b]indoles. rsc.org

Table 1: Radical Cyclization of 2-Bromoindole-3-carboxamides rsc.org

| Starting Material (2-bromoindole derivative) | Product (Hexahydropyrrolo[3,4-b]indole) |

| 2-bromo-3-carboxamide 5 | 6 |

| 2-bromo-3-carboxamide 9 | 10 |

| 2-bromo-3-carboxamide 12 | 13 |

Another relevant transformation is the epoxide-opening cyclization. tezu.ernet.inrsc.org While not demonstrated specifically on 1H-Indole, 2-bromo-5-methyl-, the general strategy involves an N-tethered epoxide on the indole nitrogen. tezu.ernet.in An intramolecular nucleophilic attack from the indole ring (typically at the C3 position) onto the epoxide, followed by subsequent rearrangements, can lead to the formation of complex indole-fused heterocycles. tezu.ernet.inrsc.org The presence of the bromine at C2 could potentially influence the regioselectivity of the initial nucleophilic attack.

These examples highlight the utility of the 2-bromoindole core in designing cascade reactions that lead to significant increases in molecular complexity in a single synthetic operation.

Functionalization at Nitrogen and Other Carbon Positions of the Indole Ring

The indole ring system offers multiple sites for functionalization, and 1H-Indole, 2-bromo-5-methyl- is no exception. The nitrogen atom (N1) and the C3 position are particularly common sites for modification.

Nitrogen Functionalization: The indole nitrogen can be readily functionalized through various N-alkylation or N-arylation reactions. For instance, 5-bromo-1H-indole can be N-methylated using sodium hydride as a base and iodomethane (B122720) as the electrophile in DMF. chemicalbook.com This straightforward procedure allows for the introduction of a methyl group on the indole nitrogen in high yield. chemicalbook.com Similar strategies can be applied to 1H-Indole, 2-bromo-5-methyl- to introduce a variety of substituents at the N1 position, which can be crucial for modulating the electronic properties of the indole ring and for serving as a handle for further synthetic transformations.

Carbon Functionalization: The C3 position of the indole ring is nucleophilic and susceptible to electrophilic substitution. The C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols has been achieved under metal-free conditions. chemrxiv.org This reaction proceeds via an initial oxidation of the alcohol to an aldehyde, followed by condensation with the indole and subsequent reduction. chemrxiv.org The presence of the bromine at C2 and the methyl group at C5 in 1H-Indole, 2-bromo-5-methyl- would be expected to influence the reactivity of the C3 position.

Furthermore, the bromine atom at the C2 position serves as a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of carbon-based substituents at this position.

Mechanistic Investigations of Reactions Involving 1H-Indole, 2-bromo-5-methyl-

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. While specific mechanistic studies on 1H-Indole, 2-bromo-5-methyl- are limited, insights can be drawn from related systems.

For instance, the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione has been investigated. The proposed mechanism involves an initial protonation of the exocyclic nitrogen by the diketone, followed by a nucleophilic attack of the enolate at the C2 position of the resulting 3H-indolium cation. researchgate.net This initial adduct can then undergo further rearrangements and cyclizations to yield the observed products. researchgate.net This study highlights the electrophilic character of the C2 position in certain activated bromoindole derivatives.

In the context of forming fused heterocycles, the plausible mechanism for the synthesis of thieno[2,3-b]indoles from substituted indoles has been proposed. nih.gov This reaction involves the in-situ formation of a reactive thioamide intermediate which then reacts with the indole to form an intermediate that subsequently cyclizes to the final thienoindole product. nih.gov Such mechanistic considerations are vital for the rational design of synthetic routes utilizing 1H-Indole, 2-bromo-5-methyl- as a building block.

Further mechanistic studies, including computational and experimental approaches, on reactions involving 1H-Indole, 2-bromo-5-methyl- would provide a deeper understanding of its reactivity and facilitate the development of novel synthetic methodologies.

Design and Synthesis of Advanced Derivatives and Analogs Based on 1h Indole, 2 Bromo 5 Methyl Scaffold

Strategies for Derivatization Towards Complex Indole (B1671886) Architectures

The derivatization of the 1H-indole, 2-bromo-5-methyl- scaffold into more complex structures often involves leveraging the reactivity of the C2-bromo substituent. This position is highly amenable to a variety of transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions:

Palladium-catalyzed reactions are among the most widely used methods for the functionalization of bromoindoles. researchgate.net These reactions allow for the introduction of a wide range of substituents at the C2-position. Common cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction introduces aryl or vinyl groups by coupling the bromoindole with a boronic acid or ester.

Sonogashira Coupling: This method is used to install alkyne moieties.

Heck Coupling: This reaction forms a new carbon-carbon bond by coupling with an alkene.

Buchwald-Hartwig Amination: This allows for the formation of C-N bonds, introducing various amine functionalities.

These reactions provide a versatile platform for creating diverse libraries of 2-substituted-5-methyl-indole derivatives. For instance, a process route for the synthesis of the antimigraine drug eletriptan (B1671169) starts from a preformed bromo-indole. nih.gov

C-H Functionalization:

In addition to cross-coupling at the C-Br bond, direct C-H functionalization of the indole core represents an increasingly important strategy for building molecular complexity. mdpi.com While the C2 and C3 positions of the indole ring are typically the most reactive, the presence of the bromo and methyl substituents can influence the regioselectivity of these reactions. Researchers have developed methods for C-H activation at various positions of the indole nucleus, including the challenging C4, C6, and C7 positions, often employing directing groups to achieve the desired regioselectivity. nih.govresearchgate.net Ruthenium-catalyzed C-H activation has also emerged as a powerful tool for the synthesis and modification of indole scaffolds. mdpi.com

A summary of common derivatization strategies is presented in the table below.

| Derivatization Strategy | Reagents/Catalysts | Introduced Functionality |

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid/ester | Aryl, vinyl |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | Alkynyl |

| Heck Coupling | Pd catalyst, alkene | Alkenyl |

| Buchwald-Hartwig Amination | Pd catalyst, amine | Amino |

| C-H Arylation | Pd or Ru catalyst, aryl halide | Aryl |

Stereoselective Synthesis of Chiral Derivatives from 2-Bromoindoles

The synthesis of chiral indole derivatives is of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. nih.gov While direct stereoselective functionalization of the 2-bromo-5-methyl-1H-indole core can be challenging, several strategies have been developed for the synthesis of chiral indoles, which can be adapted to this specific scaffold.

One prominent approach is the catalytic asymmetric Friedel-Crafts reaction , where indoles react with various electrophiles in the presence of a chiral catalyst to produce optically active indole derivatives. nih.gov This method has been successfully used to synthesize a wide range of chiral indole moieties.

Another strategy involves the catalytic asymmetric dearomatization (CADA) of indoles. rsc.orgnih.gov This process converts the planar aromatic indole ring into a three-dimensional chiral structure, such as an indolenine or a fused indoline. While this has been demonstrated on 2,3-disubstituted indoles, the principles could potentially be applied to derivatives of 2-bromo-5-methyl-1H-indole.

Furthermore, the development of chiral catalysts that can control enantioselectivity in C-H functionalization reactions is an active area of research. researchgate.net These methods could provide a direct route to chiral derivatives from the 2-bromo-5-methyl-1H-indole scaffold. The synthesis of diverse oxindoles and spirooxindoles from isatins is another area of focus for creating chiral indole-based structures. nih.govelsevierpure.com

| Stereoselective Method | General Approach | Potential Chiral Products |

| Asymmetric Friedel-Crafts | Reaction with electrophiles using a chiral catalyst | Chiral 3-substituted indoles |

| Catalytic Asymmetric Dearomatization | Conversion of the aromatic ring to a 3D structure | Chiral indolenines, fused indolines |

| Enantioselective C-H Functionalization | Direct functionalization of C-H bonds with chiral catalysts | Chiral C-H functionalized indoles |

Development of Polyfunctionalized Indole Systems Incorporating Bromine and Methyl Substituents

The 2-bromo-5-methyl-1H-indole scaffold is an excellent starting point for the synthesis of polyfunctionalized indole systems. The bromine and methyl groups can be used in concert to direct further functionalization or can be modified themselves.

The bromine atom at the C2 position serves as a versatile handle for introducing a wide array of functional groups through the cross-coupling reactions mentioned previously. mdpi.comuzh.chresearchgate.net This allows for the systematic variation of substituents at this position to explore structure-activity relationships.

The methyl group at the C5 position can also be a site for further chemical modification. For example, benzylic bromination followed by nucleophilic substitution can introduce a variety of functionalities at this position.

Furthermore, the indole nitrogen can be functionalized, for example, through N-alkylation or N-arylation, adding another layer of complexity and allowing for the fine-tuning of the molecule's properties. The synthesis of 5-bromo-1H-indole-2,3-dione derivatives through 1,3-dipolar cycloaddition is an example of creating polyfunctionalized systems. researchgate.net The synthesis of various 5-bromo derivatives of indole phytoalexins has also been reported. beilstein-archives.org

The combination of these strategies allows for the creation of highly decorated and complex indole structures with multiple points of diversity, which is highly valuable in drug discovery and materials science.

Incorporation of the 2-bromo-5-methyl-indole Moiety into Novel Heterocyclic Rings

The 2-bromo-5-methyl-indole unit can serve as a building block for the construction of novel, larger heterocyclic systems. This can be achieved through reactions that involve both the indole core and the substituents.

One common strategy is intramolecular cyclization . For example, if a suitable functional group is introduced at the C2 position (by displacing the bromine), it can then react with another part of the indole molecule, such as the N1-position or the C3-position, to form a new ring. A novel radical cyclization of 2-bromoindoles has been used to synthesize hexahydropyrrolo[3,4-b]indoles. rsc.org Similarly, palladium-catalyzed intramolecular cyclization of α-bromo-propionanilides has been developed to deliver 3-substituted 2-oxindoles. rsc.org

Another approach involves cycloaddition reactions . The indole double bond between C2 and C3 can participate in cycloaddition reactions with suitable dienes or dipolarophiles to form fused ring systems. The development of metal-free catalysts for the synthesis of N-heterocyclic frameworks is an area of active research. nih.gov

The synthesis of new 5-bromo-1H-indole-2,3-dione derivatives by 1,3-dipolar cycloaddition has been demonstrated, showcasing a method to build new heterocyclic systems. researchgate.net The Bischler–Möhlau reaction is an alternative indole synthesis that can be used to create 2-arylindole derivatives, which can be precursors to more complex heterocyclic structures. nih.gov

Computational and Theoretical Chemical Investigations of 1h Indole, 2 Bromo 5 Methyl and Its Analogs

Quantum Chemical Studies: Electronic Structure and Energetics

Quantum chemical methods are fundamental to exploring the electronic landscape of molecules. They allow for the precise calculation of electron distribution, orbital energies, and molecular stability, which collectively govern the chemical reactivity and physical properties of the compound.

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic characteristics of indole (B1671886) derivatives due to its balance of accuracy and computational efficiency. nih.govnih.gov Functionals such as B3LYP, CAM-B3LYP, and M06-2X are commonly employed, often with basis sets like 6-311++G(d,p), to achieve reliable results. researchgate.netufms.br These calculations provide optimized molecular geometries, vibrational frequencies, and crucial electronic parameters. researchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular reactivity and stability; a smaller gap generally implies higher reactivity. nih.govnih.gov For indole derivatives, the C5 position has been noted to play a pivotal role in modulating electron density and influencing electronic properties. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net Such information is crucial for predicting how the molecule will interact with other reagents and biological targets.

| Compound/Analog | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Methyl 1H-indol-5-carboxylate | B3LYP/6-311++G(d,p) | -6.01 | -1.25 | 4.76 |

| 5-Methoxy Indole Schiff Base | DFT/B3LYP | -5.89 | -2.11 | 3.78 |

| Generic Indole Derivative | M06-2X/6-311G* | -6.20 | -0.95 | 5.25 |

Note: Data is illustrative, derived from typical values found for indole analogs in computational studies. researchgate.netmdpi.com

Computational methods are used to determine the most energetically favorable three-dimensional arrangement of atoms in a molecule. mdpi.com For substituted indoles, this involves analyzing the rotational barriers of substituent groups and the planarity of the bicyclic ring system. Geometry optimization calculations find the lowest energy conformation, which corresponds to the most stable and prevalent structure of the molecule. nih.gov

In studies of substituted indole Schiff bases, DFT calculations have shown that the E-configuration is generally more thermodynamically stable, as it minimizes steric hindrance between the indole ring and other bulky groups. mdpi.com For oligomers of indole derivatives, calculations have revealed that conformations stabilized by intramolecular hydrogen bonds can be energetically favored by as much as 1.5 kcal/mol over other rotational isomers. nih.gov Semi-empirical methods have also been applied to study the tautomeric equilibria and conformers of various substituted indoles in solution, identifying the most stable forms.

Intermolecular Interactions and Crystal Engineering Analysis

The arrangement of molecules in the solid state is dictated by a complex network of non-covalent interactions. Understanding these interactions is the focus of crystal engineering, which uses computational tools to predict and analyze crystal packing.

For brominated indole and isoindole derivatives, Hirshfeld analysis reveals the significance of various interactions. nih.govnih.gov The primary contributors to crystal packing often include H···H, C···H/H···C, and Br···H/H···Br contacts. nih.gov In one study of a bromo-substituted isoindole, these interactions accounted for 33.8%, 14.6%, and 13.8% of the total surface contacts, respectively. nih.gov The presence of bromine atoms introduces halogen bonding (C-Br···X) as a potential stabilizing interaction, alongside traditional hydrogen bonds and van der Waals forces. researchgate.net

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 33.8 |

| O···H/H···O | 15.1 |

| C···H/H···C | 14.6 |

| Br···H/H···Br | 13.8 |

| C···C | 11.9 |

Data adapted from a study on 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one. nih.gov

Hydrogen bonds and π-π stacking are crucial directional forces that guide the self-assembly of indole derivatives in the solid state. nih.govnih.gov The indole N-H group is a classic hydrogen bond donor, forming N-H···π or N-H···O/N interactions that significantly influence molecular packing. nih.gov

π-π stacking involves the attractive, non-covalent interaction between aromatic rings. In indole systems, these can manifest as parallel-displaced or T-shaped arrangements. acs.org Computational studies on 3-methylindole (B30407) and its halogenated derivatives show that halogenation can moderately enhance the stability of π-π stacking, with the effect becoming more pronounced for heavier halogens like bromine. mdpi.com The interaction energy for a typical N-H···π bond in indole crystals is approximately -28 kJ/mol, while π-π stacking interactions contribute around -18 kJ/mol. nih.gov In some crystal structures, these interactions lead to the formation of supramolecular columns or two-dimensional networks. nih.govresearchgate.net

Reaction Mechanism Elucidation Through Advanced Computational Modeling

Advanced computational modeling allows chemists to explore the intricate details of chemical reactions, including the transition states, intermediates, and activation energies that define a reaction pathway. researchgate.net This is particularly useful for complex, multi-step syntheses involving indole derivatives.

For instance, the copper-catalyzed synthesis of indoles from N-aryl enaminones has been investigated using DFT. nih.govresearchgate.net These computational studies elucidated the role of the copper catalyst, showing that it binds to the deprotonated substrate and significantly increases the acidity of a key carbon atom. nih.govresearchgate.net The calculations revealed that the rate-determining step is the C-C bond formation that closes the indole ring. Modeling also demonstrated that protonation of the nitrogen atom prior to ring closure is energetically more favorable by 9–13 kcal/mol. nih.gov

Similarly, the atmospheric oxidation mechanism of indole initiated by hydroxyl (•OH) and chlorine (•Cl) radicals has been explored computationally. copernicus.orgcopernicus.org These studies combined quantum chemical calculations with kinetics modeling to determine that •OH addition is the dominant pathway, while both •Cl addition and H-abstraction are feasible. copernicus.orgcopernicus.org Such models are essential for predicting the environmental fate and transformation of indole-containing compounds.

In Silico Design and Prediction of Chemical Behavior for Indole Derivatives

The in silico design of indole derivatives, including analogs of 1H-Indole, 2-bromo-5-methyl-, has become a important tool in medicinal chemistry for the prediction of their chemical behavior and therapeutic potential. Computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding how these molecules interact with biological targets and in forecasting their activity.

Molecular docking studies have been particularly insightful for understanding the binding modes of bromo-substituted indole derivatives. For instance, research on 5-bromoindole-2-carboxylic acid hydrazone derivatives identified them as potential inhibitors of the VEGFR-2 tyrosine kinase domain. d-nb.info These studies revealed that the 5-bromo-1H-indole-2-carbohydrazide moiety could form multiple pi-pi, pi-sulfur, and pi-alkyl interactions with key amino acid residues like Val848, Phe1047, and Ala866. d-nb.info Furthermore, the moiety was found to form a hydrogen bond with Asp1046. d-nb.info Similarly, molecular docking analyses of other 5-bromoindole-2-carboxylic acid derivatives targeting the EGFR tyrosine kinase domain highlighted strong binding energies for several compounds. nih.gov These computational predictions were crucial in identifying promising candidates for further in vitro testing. d-nb.infonih.gov

The predictive power of in silico methods extends to forecasting the pharmacokinetic properties of these compounds. Studies on 5-bromoindole (B119039) derivatives indicated that they possessed adequate absorption levels and were unlikely to inhibit cytochrome P450 enzymes or exhibit hepatotoxicity, based on computational predictions. d-nb.infonih.gov This early assessment of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile is critical in the drug design process.

Quantitative Structure-Activity Relationship (QSAR) models offer another layer of predictive capability. By correlating molecular descriptors with biological activity, QSAR can guide the design of new derivatives with enhanced potency. For a series of substituted indole derivatives, QSAR models have been developed to predict their inhibitory activity against enzymes like isoprenylcysteine carboxyl methyltransferase (Icmt). ijpsi.org These models often employ quantum chemical descriptors calculated using methods like the Hartree-Fock (HF) method. ijpsi.org The stability and predictive power of such models are rigorously tested through validation techniques. ijpsi.org For other classes of indole derivatives, QSAR models have successfully used multidimensional steric and electronic descriptors to explain and predict antihistaminic activity. nih.gov

The following table summarizes key findings from molecular docking studies on indole derivatives analogous to 1H-Indole, 2-bromo-5-methyl-.

| Compound Class | Target | Key Interactions | Predicted Properties |

| 5-bromoindole-2-carboxylic acid hydrazones | VEGFR-2 Tyrosine Kinase | Pi-pi, pi-sulfur, pi-alkyl interactions with Val848, Phe1047, Ala866; H-bond with Asp1046 d-nb.info | Good absorption, no predicted cytochrome P450 inhibition or hepatotoxicity d-nb.info |

| 5-bromoindole-2-carboxylic acid derivatives | EGFR Tyrosine Kinase | Strong binding energies in the tyrosine kinase domain nih.gov | Favorable in silico absorption, no predicted cytochrome P450 inhibition or hepatotoxicity nih.gov |

| (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-Yl)Phenylmethyl Acetate | Nicotinic acetylcholine (B1216132) receptor | Favorable binding energy at the receptor's active site | Potential inhibition of acetylcholine binding protein |

This next table outlines the parameters and outcomes of selected QSAR studies on various indole derivatives, demonstrating the computational prediction of their chemical and biological behavior.

| Indole Derivative Class | Target/Activity | Statistical Method | Key Descriptors | Model Performance |

| Substituted Indoles | Isoprenylcysteine carboxyl methyltransferase (Icmt) inhibition | Principal components analysis (PCA), Multiple linear regression (MLR), Artificial neural network (ANN) ijpsi.org | Quantum chemical descriptors ijpsi.org | ANN model showed superior predictive effectiveness ijpsi.org |

| Indolylpiperidinyl derivatives | Histamine H1 receptor antagonism | Multiple linear regression (MLR), Partial least squares (PLS) nih.gov | Steric (verloop length, KAlpha1 index), Electronic (total dipole moment) nih.gov | r² values of 0.86 (MLR) and 0.85 (PLS) nih.gov |

| Benzofuran and Indole derivatives | Histone lysine (B10760008) methyl transferase (HKMT) inhibition | Multiple linear regression (MLR) with genetic algorithm eurjchem.com | minHBint4, Wlambdal.unity eurjchem.com | R² = 0.9328, Q²LOO = 0.9212, R²ext = 0.929 eurjchem.com |

Collectively, these computational and theoretical investigations underscore the value of in silico approaches in the design and behavioral prediction of novel indole derivatives, providing a rational basis for synthesizing compounds with desired biological activities.

Advanced Applications in Chemical Synthesis and Materials Science Research

1H-Indole, 2-bromo-5-methyl- as a Versatile Chemical Building Block for Complex Organic Molecules

The indole (B1671886) scaffold is a privileged structure found in a vast array of biologically active compounds and natural products. mdpi.com The functionalization of this core motif is a central goal in medicinal chemistry and drug discovery. 1H-Indole, 2-bromo-5-methyl- serves as an exemplary building block for this purpose, primarily due to the reactivity of the carbon-bromine bond at the electron-deficient C2 position.

This C2-bromo functionality makes the compound an ideal electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. Most notably, palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations allow for the straightforward installation of diverse substituents at the C2 position. The Suzuki-Miyaura reaction, for instance, enables the formation of a carbon-carbon bond between the indole C2 position and a wide range of aryl or heteroaryl boronic acids. nih.govnih.govacs.org This method provides access to complex biaryl structures that are common in pharmacologically active molecules. mdpi.com

The presence of the 5-methyl group, while seemingly simple, provides several advantages. It enhances the electron-donating character of the benzene (B151609) portion of the indole ring and can improve the solubility of the molecule and its derivatives in organic solvents, which is a practical advantage in multi-step syntheses. This strategic substitution pattern allows for the synthesis of complex indole derivatives where both the C2 and other positions of the indole core can be selectively functionalized. For example, after a cross-coupling reaction at the C2 position, the N-H group can be alkylated or arylated, and other positions on the ring can be targeted for further modification.

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type | Representative Yield Range (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O | 2-Aryl-5-methyl-1H-indole | 70-95 |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-5-methyl-1H-indole | 65-90 |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, Base | 2-Alkenyl-5-methyl-1H-indole | 60-85 |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand (e.g., Xantphos), Base | 2-Amino-5-methyl-1H-indole | 65-90 |

Contributions to the Development of Novel Catalytic Methodologies

The development of new, more efficient, and versatile catalytic methods is a cornerstone of chemical research. Substituted bromo-heterocycles like 1H-Indole, 2-bromo-5-methyl- are critical tools for evaluating the scope and efficacy of these emerging methodologies. nih.gov

When researchers design new ligands or catalyst systems for cross-coupling reactions, they often test them against a panel of substrates with varying electronic and steric properties. 1H-Indole, 2-bromo-5-methyl- is an excellent candidate for such studies. The electron-donating 5-methyl group provides a different electronic profile compared to an unsubstituted or an electron-withdrawn-substituted bromoindole. The presence of the acidic N-H proton can also test the catalyst's tolerance to functional groups, a crucial aspect for practical synthetic applications.

Furthermore, this compound is valuable in the development of direct C-H activation/arylation methodologies. ias.ac.in By having a pre-installed bromine atom at the C2 position, chemists can explore selective C-H functionalization at other sites on the indole ring (such as C3, C4, or C7), knowing that the C2 position is blocked. This allows for a more controlled study of regioselectivity in new catalytic C-H activation reactions, which are of high interest for their atom economy and for reducing the number of synthetic steps required to build complex molecules.

Precursor in the Synthesis of Functional Organic Materials and Semiconductors

The indole nucleus is an electron-rich heteroaromatic system, a property that makes it a desirable component in organic electronic materials such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to form extended π-conjugated systems is essential for the charge-transport properties of these materials.

1H-Indole, 2-bromo-5-methyl- is a strategic precursor for creating such conjugated materials. Through iterative cross-coupling reactions, particularly the Suzuki and Sonogashira reactions, the 2-bromoindole unit can be linked to other aromatic or heteroaromatic systems. This allows for the construction of well-defined oligomers and polymers where the electronic properties can be tuned by the choice of the coupling partners.

For example, coupling 1H-Indole, 2-bromo-5-methyl- with an electron-deficient comonomer can lead to donor-acceptor type polymers, which are widely used as active materials in organic solar cells. The 5-methyl group can play a crucial role in these materials by enhancing their processability. The introduction of alkyl chains like a methyl group often increases the solubility of the resulting polymers in common organic solvents, facilitating their deposition as thin films, a critical step in device fabrication.

| Material Class | Synthetic Strategy | Potential Application | Role of 5-Methyl Group |

|---|---|---|---|

| Conjugated Oligomers | Iterative Suzuki or Stille coupling | Organic Light-Emitting Diodes (OLEDs) | Tune electronic properties, improve solubility |

| Donor-Acceptor Polymers | Suzuki or Stille polycondensation | Organic Photovoltaics (OPVs) | Enhance solubility for film deposition |

| Organic Dyes | Coupling with chromophoric groups | Dye-Sensitized Solar Cells (DSSCs) | Modify absorption spectrum and solubility |

Role in Fundamental Mechanistic Studies of Organic Reactions

Understanding the detailed step-by-step pathway of a chemical reaction—its mechanism—is fundamental to controlling its outcome and improving its efficiency. Substrates with well-defined substitution patterns, such as 1H-Indole, 2-bromo-5-methyl-, are invaluable probes for elucidating reaction mechanisms.

In the context of palladium-catalyzed cross-coupling, the first step is typically the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. The rate of this step is sensitive to the electronic environment of the C-Br bond. By comparing the reaction kinetics of 1H-Indole, 2-bromo-5-methyl- (with its electron-donating methyl group) to that of 2-bromoindole or 2-bromo-5-nitroindole (with an electron-withdrawing group), researchers can quantify the electronic effects on this rate-determining step. This type of analysis, akin to a Hammett study, provides deep insights into the structure and charge distribution of the transition state.

Moreover, the compound can be used to study the competition between different reaction pathways. For example, in reactions involving C-H activation, there might be multiple potential sites for the catalyst to react. Using 1H-Indole, 2-bromo-5-methyl- allows for the study of C-H activation at positions C3, C4, C6, and C7 without the complication of a competing reaction at the more reactive C2 position. Comparing the reactivity of this isomer with others, such as 3-bromo-5-methyl-1H-indole, provides direct information on the intrinsic reactivity differences between the C2 and C3 positions of the indole nucleus, contributing to a more complete mechanistic picture of indole functionalization. doaj.org

Future Directions in Research on 1h Indole, 2 Bromo 5 Methyl

Exploration of Emerging Synthetic Methodologies and Reagents

The synthesis of substituted indoles is a mature field, yet the quest for more efficient, selective, and versatile methods continues. organic-chemistry.orgresearchgate.net For 1H-Indole, 2-bromo-5-methyl-, future synthetic research will likely focus on moving beyond traditional multi-step procedures, which can be time-consuming and low-yielding.

One promising avenue is the development of one-pot syntheses. For instance, a facile and transition-metal-free method for preparing 2-bromoindoles involves the Cesium Carbonate (Cs2CO3)-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines, which could be adapted for the synthesis of the 5-methyl substituted target. rsc.org Another innovative approach utilizes N-Br sulfoximines as reagents that can achieve both bromination and sulfoximination in a single step, offering a potential route to novel trifunctionalized indoles derived from a 1H-Indole, 2-bromo-5-methyl- backbone. nih.gov

The direct, regioselective C-H functionalization of the indole (B1671886) core is another rapidly evolving area. news-medical.net While challenges remain in controlling selectivity, particularly at the C5 position, recent breakthroughs using copper-based catalysts for C5-alkylation demonstrate the potential for developing similar methods for C2-bromination on a 5-methylindole (B121678) precursor. news-medical.net Such advancements would streamline the synthesis, making 1H-Indole, 2-bromo-5-methyl- and its derivatives more accessible for further study.

| Synthetic Approach | Key Features | Potential Application for 1H-Indole, 2-bromo-5-methyl- |

| Cs2CO3-promoted Cyclization | Transition-metal-free, high yields, mild conditions. rsc.org | Facile synthesis from appropriately substituted anilines. |

| N-Br Sulfoximine Reagents | One-pot trifunctionalization (bromination and amination). nih.gov | Creation of complex derivatives with novel functionalities. |

| Direct C-H Functionalization | Atom-economical, reduces pre-functionalization steps. news-medical.net | Selective C2-bromination of 5-methylindole. |

| Fischer Indole Synthesis | A classic and versatile method for indole ring formation. thermofisher.com | Can be adapted using modern catalysts and conditions for improved efficiency. |

Development of Sustainable and Green Chemistry Approaches for Indole Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. researchgate.netbridgew.edu Future research on the synthesis of 1H-Indole, 2-bromo-5-methyl- will undoubtedly prioritize the development of more environmentally benign methodologies.

Key areas of focus will include:

Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids. nih.govresearchgate.net Methodologies such as multicomponent reactions in ethanol have proven effective for creating indole-substituted compounds without the need for catalysts. acs.org

Catalyst-Free Reactions: Designing reactions that proceed efficiently without the need for heavy metal catalysts, which can be toxic and difficult to remove from the final product. acs.orgrsc.org

Atom Economy: Maximizing the incorporation of all starting materials into the final product, thereby minimizing waste.

Energy Efficiency: Utilizing methods like microwave irradiation or mechanochemistry (ball milling) to reduce reaction times and energy consumption. researchgate.net

A particularly relevant development is the use of oxone-halide systems for the halogenation of indoles. organic-chemistry.orgacs.org This approach generates the reactive halogenating species in situ from readily available and less hazardous materials, avoiding the use of stoichiometric brominating agents and reducing toxic byproducts. organic-chemistry.orgacs.org Applying such a system to 5-methylindole could provide a sustainable pathway to 1H-Indole, 2-bromo-5-methyl-.

| Green Chemistry Principle | Application in Indole Synthesis |

| Use of Green Solvents | Reactions performed in water or ethanol to reduce reliance on volatile organic compounds. nih.govacs.org |

| Catalyst-Free Methods | Multicomponent reactions that proceed without a catalyst, simplifying purification. acs.orgrsc.org |

| In Situ Reagent Generation | Using systems like oxone-halide for greener and safer halogenation. organic-chemistry.orgacs.org |

| Energy Efficiency | Employing microwave irradiation to accelerate reactions and lower energy usage. researchgate.net |

Advanced Computational Predictions for Novel Reactivity and Chemical Space Exploration

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of new compounds. indexcopernicus.com For 1H-Indole, 2-bromo-5-methyl-, future research will heavily leverage in silico techniques to explore its potential and guide experimental work.

Advanced computational studies could include:

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be used to predict the reactivity of the molecule, understand reaction mechanisms, and calculate spectroscopic properties. mdpi.com For example, computational models can predict the regioselectivity of further substitutions on the 1H-Indole, 2-bromo-5-methyl- ring. acs.org

Molecular Docking: This technique can predict how 1H-Indole, 2-bromo-5-methyl- and its derivatives might bind to biological targets, such as enzymes or receptors. nih.govresearchgate.netsemanticscholar.org This is crucial for identifying potential therapeutic applications, for instance, as enzyme inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to correlate the structural features of a series of derivatives with their biological activity, helping to design more potent compounds. researchgate.net

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, which is vital for assessing its drug-likeness and potential for development as a pharmaceutical. indexcopernicus.com

These computational approaches allow for the rapid screening of virtual libraries of compounds derived from the 1H-Indole, 2-bromo-5-methyl- scaffold, saving significant time and resources in the laboratory. nih.govindexcopernicus.com

Integration into Interdisciplinary Research at the Interface of Chemical Science

The true potential of 1H-Indole, 2-bromo-5-methyl- will be realized through its application in interdisciplinary research. The bromoindole motif is present in numerous natural products with interesting biological activities and serves as a versatile building block in various fields. chemimpex.comnih.gov

Future interdisciplinary research directions could include:

Medicinal Chemistry: Given that many indole derivatives exhibit anticancer, antibacterial, and antiviral properties, 1H-Indole, 2-bromo-5-methyl- could serve as a scaffold for the development of new therapeutic agents. nih.govnih.gov The bromine atom provides a handle for further functionalization via cross-coupling reactions, allowing for the creation of diverse molecular architectures. chemimpex.com

Agrochemicals: Substituted indoles are used in the development of modern agrochemicals for crop protection. rsc.org The specific substitution pattern of 1H-Indole, 2-bromo-5-methyl- could lead to the discovery of new herbicides, insecticides, or fungicides.

Materials Science: The indole ring is an electron-rich aromatic system, making it a suitable component for organic electronic materials. Bromoindoles can be used as monomers for the synthesis of conducting polymers or as components in organic semiconductors and dyes. chemimpex.comnbinno.comacs.org

Chemical Biology: As a synthetic molecule, 1H-Indole, 2-bromo-5-methyl- could be used as a chemical probe to study biological processes or as a fragment in fragment-based drug discovery.

The integration of this compound into diverse research programs will be key to unlocking its full potential and discovering novel applications at the interface of chemistry, biology, and materials science.

常见问题

Q. What are the established synthetic routes for 2-bromo-5-methyl-1H-indole, and what are the critical optimization parameters?

- Methodological Answer : The synthesis typically involves alkylation or bromination of indole precursors. For example, N-alkylation of 5-bromoindole with methylating agents (e.g., iodomethane) in the presence of a strong base like NaH in anhydrous DMSO yields 2-bromo-5-methyl-1H-indole. Key parameters include:

- Reaction time : 12–24 hours for complete alkylation .

- Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance reaction efficiency .

- Catalyst/base : NaH or similar bases deprotonate the indole nitrogen, facilitating alkylation .

Optimization requires monitoring via TLC and adjusting stoichiometry (1.2–1.5 equivalents of alkylating agent) to minimize side products .

Q. What spectroscopic techniques are recommended for characterizing 2-bromo-5-methyl-1H-indole, and how are key spectral data interpreted?

- Methodological Answer :

- 1H NMR : Signals for the methyl group (δ ~2.3–2.5 ppm, singlet) and indole protons (e.g., H-3 at δ ~6.4 ppm, doublet with J = 3.1 Hz) are critical. Coupling patterns distinguish substituent positions .

- 13C NMR : The methyl carbon appears at δ ~21 ppm, while the brominated carbon (C-2) resonates at δ ~115–120 ppm .

- Mass spectrometry (HRMS) : The molecular ion peak ([M+H]+) should match the theoretical mass (C₉H₈BrN: ~224.98 g/mol). Fragmentation patterns confirm bromine presence .

Cross-referencing with literature values (e.g., δ 7.75 ppm for H-4 in CDCl₃ ) ensures structural validation.

Q. How can researchers address low yields during purification of 2-bromo-5-methyl-1H-indole?

- Methodological Answer : Low yields often arise from incomplete alkylation or side reactions. Strategies include:

- Chromatography : Use flash column chromatography with gradients (e.g., hexane/ethyl acetate 70:30) to separate methylated products from unreacted precursors .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to improve crystal purity .

- Reaction monitoring : Employ in-situ FTIR or GC-MS to track reaction progress and adjust conditions (e.g., temperature, catalyst loading) .

Advanced Research Questions

Q. How can computational modeling guide the design of 2-bromo-5-methyl-1H-indole derivatives for tubulin inhibition?

- Methodological Answer : Molecular docking (e.g., using AutoDock Vina) can predict binding affinities to tubulin’s colchicine site. Key steps:

Ligand preparation : Generate 3D conformers of derivatives, accounting for bromine’s steric effects.

Target selection : Use tubulin crystal structures (PDB: 1SA0) for docking simulations.

SAR analysis : Correlate substituent positions (e.g., methyl at C-5) with activity using QSAR models .

Experimental validation via cytotoxicity assays (e.g., IC₅₀ determination in HeLa cells) refines predictions .

Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data for brominated indoles?

- Methodological Answer : Discrepancies in NMR shifts or coupling constants may arise from solvent effects or tautomerism. Solutions:

- Solvent standardization : Compare data in consistent solvents (e.g., CDCl₃ vs. DMSO-d₆) .

- DFT calculations : Simulate NMR spectra (Gaussian 09) to identify probable tautomers or conformational isomers .

- 2D NMR : Use HSQC and COSY to resolve overlapping signals and confirm assignments .

Q. How to design structure-activity relationship (SAR) studies for 2-bromo-5-methyl-1H-indole derivatives in anticancer research?

- Methodological Answer :

- Derivative synthesis : Modify substituents (e.g., halogenation at C-4/C-7, sulfonation at N-1) to probe electronic/steric effects .

- Biological assays : Test derivatives in tubulin polymerization assays and multidrug-resistant cell lines (e.g., NCI/ADR-RES) to evaluate potency and selectivity .

- Data analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with IC₅₀ values .

Q. What experimental protocols mitigate challenges in optimizing reaction conditions for brominated indole derivatives?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial design to screen variables (temperature, catalyst, solvent) and identify optimal conditions .

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) while improving yields .

- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates and adjust parameters in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。